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Compound Name: Ligurobustoside N

Cat. No.: B150326

An In-depth Technical Guide to Ligurobustoside
N

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligurobustoside N is a phenylethanoid glycoside that has garnered interest within the
scientific community for its potential therapeutic properties. This technical guide provides a
comprehensive overview of the physical and chemical properties of Ligurobustoside N,
alongside detailed experimental protocols for its isolation and the evaluation of its biological
activities. The information presented herein is intended to serve as a valuable resource for
researchers, scientists, and professionals engaged in drug discovery and development.

Physicochemical Properties

Ligurobustoside N, a naturally occurring compound isolated from Ligustrum robustum,
possesses a complex molecular structure that dictates its chemical and physical
characteristics. A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of
Ligurobustoside N
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Property Value Source/Method

Molecular Formula C35H4601s Mass Spectrometry[1]

Calculated from Molecular

Molecular Weight 754.7 g/mol
Formula[1]
Appearance Amorphous Powder [1]
Soluble in Chloroform,
Solubility Dichloromethane, Ethyl Vendor Data
Acetate, DMSO, Acetone
Melting Point 168-170 °C [1]

Spectroscopic Data

The structural elucidation of Ligurobustoside N was achieved through a combination of
spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopy.

IH-NMR (400 MHz, CDs0OD, 8 in ppm, J in Hz):

0 7.58 (1H, d, J=15.9 Hz, H-7™)

8 7.04 (1H, d, J=2.0 Hz, H-2")

0 6.94 (1H, dd, J=8.2, 2.0 Hz, H-6")

0 6.78 (1H, d, J=8.2 Hz, H-5")

5 6.68 (2H, d, J=8.5 Hz, H-2', H-6')

8 6.57 (2H, d, J=8.5 Hz, H-3', H-5))

0 6.28 (1H, d, J=15.9 Hz, H-8")

5 5.18 (1H, brs, H-1")

& 4.87 (1H, brs, H-1"")
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0 4.34 (1H, d, J=7.8 Hz, H-1")

5 3.99 (1H, m, H-6a’)

& 3.73 (1H, m, H-6b)

0 2.78 (2H, t, J=7.0 Hz, H-7")

& 1.25 (3H, d, J=6.2 Hz, H-6"")

& 1.10 (3H, d, J=6.2 Hz, H-6"")[1]

13C-NMR (100 MHz, CDs0OD, & in ppm):

Aglycone: & 156.9 (C-4), 131.0 (C-1), 130.8 (C-2, 6"), 116.3 (C-3', 5), 72.1 (C-8), 36.3 (C-
7)

« Glucose moiety: & 104.7 (C-1"), 81.3 (C-3"), 78.4 (C-5"), 76.2 (C-2"), 75.0 (C-4"), 70.0 (C-6")

« Caffeoyl moiety: & 168.9 (C-9"), 149.6 (C-4"), 146.8 (C-7"), 146.6 (C-3"), 127.8 (C-1"),
123.0 (C-6™), 116.6 (C-5"), 115.3 (C-2"), 114.8 (C-8")

 Rhamnose moieties: 6 102.7 (C-1""), 102.5 (C-1""), 74.0-72.6 (Sugar C), 71.2-70.8 (Sugar
C), 18.1 (C-6"), 17.9 (C-6"")[1]

The IR spectrum of Ligurobustoside N exhibits characteristic absorption bands corresponding
to its functional groups.

IR (KBr, cm™2):

e 3400 (O-H stretching)

1695 (C=0 stretching of a,B-unsaturated ester)

1630 (C=C stretching)

1605, 1515 (aromatic C=C stretching)

1270, 1165 (C-O stretching)[1]
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Biological Activities

Ligurobustoside N has demonstrated notable biological activities, primarily as an antioxidant
and an inhibitor of fatty acid synthase (FAS).

Antioxidant Activity

Ligurobustoside N exhibits significant radical scavenging activity. In the ABTS (2,2'-azino-
bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, it displayed an ICso value
of 4.86 = 0.06 pM, which is more potent than the positive control, L-(+)-ascorbic acid (ICso:
10.06 £ 0.19 uM). This activity is attributed to its ability to donate hydrogen atoms or electrons
to neutralize free radicals.

Fatty Acid Synthase (FAS) Inhibition

Ligurobustoside N also acts as an inhibitor of fatty acid synthase (FAS), a key enzyme in the
de novo biosynthesis of fatty acids. The ICso value for FAS inhibition was determined to be 5.61
+ 0.44 uM. By inhibiting FAS, Ligurobustoside N can interfere with the production of fatty
acids, a process that is often upregulated in cancer cells and implicated in various metabolic
disorders.

Experimental Protocols

This section provides detailed methodologies for the extraction and isolation of
Ligurobustoside N, as well as for the assessment of its biological activities.

Extraction and Isolation of Ligurobustoside N from
Ligustrum robustum

The following protocol outlines the steps for the extraction and purification of Ligurobustoside
N from the leaves of Ligustrum robustum.

Experimental Workflow for Extraction and Isolation
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Fresh leaves of L. robustum

\d

Agitate and bake at 120 °C for 50 min

\d

Smash into a powder

\d

Extract with 70% ethanol under reflux for 2 h

\d

Percolate and condense in vacuo

\d

Dissolve in 95% ethanol and add water to precipitate chlorophyll

\d

Percolate and condense in vacuo

\d

Silica gel column chromatography (CH2CI2-MeOH gradient)

\d

Yields Fractions I, II, lI, IV

Fraction IIT
\i

Fraction 1l subjected to further silica gel chromatography (EtOAc-MeOH-H20)

Y

Polyamide column chromatography (EtOH-H20)

Y

MCI column chromatography (MeOH-H20)

\d
Preparative HPLC (MeOH-H20)

Y

Final purification on silica gel column

Ligurobustoside N (13.5 mg)

Click to download full resolution via product page

Caption: Workflow for the extraction and isolation of Ligurobustoside N.
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Methodology:

Plant Material Preparation: Fresh leaves of L. robustum are agitated and baked at 120 °C for
50 minutes, then powdered.

Extraction: The powdered leaves (7.0 kg) are extracted with 70% ethanol (28 L) under reflux
for 2 hours. The extract is then percolated and concentrated under vacuum to yield a paste
(2.2 kg).

Chlorophyll Removal: The paste is dissolved in 95% ethanol (3 L), and an equal volume of
purified water is added to precipitate the chlorophyll. The mixture is percolated, and the
filtrate is concentrated in vacuo to obtain a residue (1.0 kg).

Initial Chromatographic Separation: The residue is subjected to silica gel column
chromatography, eluting with a gradient of CH2Cl2-MeOH (from 10:0 to 0:10) to yield four
fractions (Fr. I-1V).

Purification of Fraction Ill: Fraction Ill (93 g) is further separated by repeated column
chromatography on silica gel (EtOAc-MeOH-H20, 100:4:2-100:20:10), followed by
polyamide column chromatography (EtOH-H20, 0:10-6:4) and MCI column chromatography
(MeOH-H20, 3:7-5:5).

Final Purification: The final purification is achieved by preparative HPLC (MeOH-H20, 30:70—
50:50) and a final silica gel column (EtOAc-MeOH-H:20, 100:10:5) to yield pure
Ligurobustoside N (13.5 mg).

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation.

ABTS Assay Workflow
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Prepare ABTS radical cation (ABTSe+) solution Prepare different concentrations of Ligurobustoside N

: :

Mix ABTSe+ solution with Ligurobustoside N solution

y

Incubate at room temperature

l

Measure absorbance at 734 nm

Calculate percentage inhibition and IC50 value

Click to download full resolution via product page

Caption: General workflow for the ABTS radical scavenging assay.
Methodology:

» Preparation of ABTS Radical Cation (ABTSe+): A7 mM aqueous solution of ABTS is mixed
with a 2.45 mM aqueous solution of potassium persulfate and kept in the dark at room
temperature for 12-16 hours to generate the ABTS radical cation.

o Assay Procedure: The ABTSe+ solution is diluted with ethanol to an absorbance of 0.70 +
0.02 at 734 nm. A 10 uL aliquot of the test sample (Ligurobustoside N at various
concentrations) is added to 190 uL of the diluted ABTSe+ solution.

o Measurement: The absorbance is measured at 734 nm after a 6-minute incubation at room
temperature.
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» Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) =
[(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control
(without sample) and A_sample is the absorbance of the reaction mixture with the sample.
The ICso value is determined by plotting the percentage of inhibition against the
concentration of the sample.

Fatty Acid Synthase (FAS) Inhibition Assay

This spectrophotometric assay measures the inhibition of FAS activity by monitoring the
decrease in NADPH absorbance.

FAS Inhibition Assay Signaling Pathway

Inhibition
Acetyl-CoA
Malonyl-CoA Fatty Acid
_>
Fatty Acid Synthase (FAS)
—>

NADP+

Ligurobustoside N inhibits

Click to download full resolution via product page
Caption: Inhibition of the fatty acid synthesis pathway by Ligurobustoside N.
Methodology:

o Reaction Mixture: The assay is performed in a final volume of 200 yL containing 100 mM
potassium phosphate buffer (pH 7.0), 1 mM dithiothreitol, 1 mM EDTA, 30 uM acetyl-CoA, 30
MM malonyl-CoA, and 350 uM NADPH.
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e Enzyme and Inhibitor: Purified FAS enzyme is added to the reaction mixture. For inhibition
studies, various concentrations of Ligurobustoside N are pre-incubated with the enzyme
before initiating the reaction.

e Reaction Initiation and Measurement: The reaction is initiated by the addition of malonyl-
CoA. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is
monitored for 10 minutes at 37 °C using a spectrophotometer.

o Calculation: The rate of NADPH oxidation is calculated from the linear portion of the
absorbance curve. The percentage of FAS inhibition is determined by comparing the reaction
rates in the presence and absence of Ligurobustoside N. The ICso value is calculated from
the dose-response curve.

Conclusion

Ligurobustoside N is a phenylethanoid glycoside with demonstrated antioxidant and FAS
inhibitory activities. This technical guide provides a consolidated resource of its known physical
and chemical properties, along with detailed experimental procedures for its study. The
information contained herein is intended to facilitate further research into the therapeutic
potential of this promising natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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